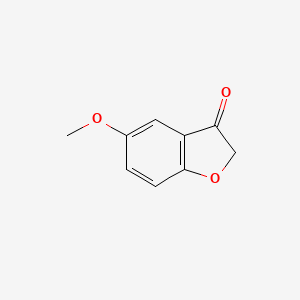

5-Methoxybenzofuran-3(2H)-one

描述

Contextualization within Benzofuran (B130515) Class Heterocycles

Benzofurans represent a major class of heterocyclic compounds that are widespread in nature and form the structural core of many biologically active molecules. sci-hub.se This class is known for a diverse range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. sci-hub.seresearchgate.net

Within this important family, benzofuran-3(2H)-ones serve as a pivotal subclass. They are not typically the final bioactive product but are crucial as versatile synthetic intermediates. arkat-usa.orgmdpi.com The reactivity of the ketone group and the aromatic ring allows for various chemical modifications, making them ideal starting points for constructing more elaborate molecular architectures. ambeed.com Specifically, they are common precursors for the synthesis of flavonoids like aurones, which are plant pigments with their own spectrum of biological activities, including antidiabetic and anticancer properties. arkat-usa.orgnih.govresearchgate.net

The uniqueness of 5-Methoxybenzofuran-3(2H)-one lies in the specific placement of the methoxy (B1213986) group on the benzofuran ring. This substitution pattern is not just a minor alteration; it significantly influences the compound's electronic properties, which in turn affects its chemical reactivity and how it interacts with biological targets compared to other benzofuran derivatives. smolecule.com

Overview of Historical and Contemporary Research Significance

The significance of this compound in research has evolved from its role as a simple chemical intermediate to a key component in the development of targeted therapeutics.

Historically, research focused on methods of its synthesis. Classical approaches involved multi-step processes, such as the cyclization of precursors like 3-(5-methoxybenzofuran-3-yl)propionic acid or reactions starting from 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone (B2730998). smolecule.com These methods, while foundational, often required harsh conditions or resulted in modest yields. semanticscholar.org A notable advancement in its synthesis was the development of microwave-assisted methods, which offer a quicker and more efficient route, providing yields of around 55% under optimized conditions. semanticscholar.org

In contemporary research, the focus has shifted dramatically towards its application in medicinal chemistry. The compound is now recognized as a valuable scaffold for building molecules with therapeutic potential. A significant area of investigation is in oncology, where derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including leukemia and cervical carcinoma. smolecule.com It serves as a key starting material for the synthesis of compounds like 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivatives, which have been assessed for their anticancer activity. smolecule.com

Beyond cancer, its structural framework is being explored for treating other diseases. Research has shown its potential in developing inhibitors for specific enzymes, such as Death-Associated Protein Kinase 2 (DRAK2). smolecule.comclockss.org Inhibiting DRAK2 is a promising strategy for protecting pancreatic beta cells from apoptosis, suggesting a potential therapeutic avenue for diabetes management. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 39581-55-0 | smolecule.com |

| Molecular Formula | C₉H₈O₃ | smolecule.com |

| Molecular Weight | 164.16 g/mol | smolecule.com |

| Appearance | Yellow Solid | semanticscholar.org |

| Melting Point | 90–92 °C | semanticscholar.org |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | ambeed.com |

Current Research Landscape and Emerging Trends

The current research landscape for this compound is characterized by a drive towards precision, efficiency, and novel applications.

A prominent trend is the development of greener and more sustainable synthetic methodologies. This includes the use of microwave irradiation and environmentally benign catalysts, such as clays, to facilitate reactions like the condensation of benzofuran-3(2H)-ones to produce aurones and other complex structures. mdpi.com These methods not only reduce reaction times but also minimize the use of hazardous solvents.

Another major trend is the application of the compound in the targeted design of enzyme inhibitors. The benzofuran-3(2H)-one core is proving to be a highly effective scaffold for creating potent and selective inhibitors against specific protein kinases involved in disease progression. smolecule.com This involves creating large libraries of derivatives and conducting structure-activity relationship (SAR) studies to identify which chemical modifications lead to the most effective biological activity. smolecule.comresearchgate.net

Furthermore, computational chemistry is playing an increasingly vital role. Molecular modeling and quantum chemical studies are being used to predict the molecular interactions and reactivity patterns of this compound and its derivatives. smolecule.com This computational insight helps guide the rational design of new compounds with enhanced efficacy and better pharmacological profiles, accelerating the discovery process. The synthesis of novel pyrazole (B372694) derivatives from the related 6-methoxybenzofuran-3(2H)-one for evaluation as tubulin polymerization inhibitors is a prime example of how this scaffold is being used to create new anticancer agents. nih.gov

Table 2: Research Applications of this compound

| Application Area | Description | Key Findings | Representative Derivatives | Source(s) |

|---|---|---|---|---|

| Anticancer Research | Serves as a precursor for compounds tested against various cancer cell lines. | Derivatives show cytotoxic effects against leukemia and cervical carcinoma cells. | 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivatives | smolecule.com |

| Diabetes Research | Used to synthesize inhibitors of Death-Associated Protein Kinase 2 (DRAK2). | DRAK2 inhibition shows promise in protecting pancreatic beta cells from apoptosis. | (Z)-2-(3,4-Dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one | smolecule.comnih.govresearchgate.net |

| Synthesis of Aurones | A key building block in the condensation reactions to form aurones. | Modern methods utilize green chemistry principles like microwave-assisted synthesis. | Acyl-aurones | arkat-usa.orgmdpi.com |

| Medicinal Chemistry | Acts as a versatile scaffold for creating diverse bioactive molecules. | Modifications can enhance properties for targeting specific biological pathways like apoptosis regulation. | Pyrazole and benzofuran-tetrazole hybrids | smolecule.comresearchgate.netnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHVAQOGXRYNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323797 | |

| Record name | 5-Methoxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39581-55-0 | |

| Record name | 39581-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Methoxybenzofuran 3 2h One

Established Synthetic Routes to 5-Methoxybenzofuran-3(2H)-one Core

The core structure of this compound can be constructed through several established synthetic strategies. These routes often involve the formation of the heterocyclic furanone ring fused to the benzene (B151609) ring.

Cyclization Reactions

Cyclization reactions are a fundamental approach to synthesizing the this compound core. One documented method involves the use of 3-(5-methoxybenzofuran-3-yl)propionic acid, which undergoes cyclization with polyphosphoric acid as a catalyst. smolecule.com Another pathway starts with the Hoesch reaction of resorcinol (B1680541) with chloroacetonitrile (B46850) in the presence of anhydrous zinc chloride and hydrogen chloride gas. This forms an imine intermediate that, upon hydrolysis, yields 2-chloro-1-(2,4-dihydroxyphenyl)ethanone. Subsequent treatment of this chloromethyl ketone with a mild base like sodium acetate (B1210297) leads to the cyclized product, 6-hydroxybenzofuran-3(2H)-one, which can then be methylated to afford this compound. mdpi.com

A further example of cyclization is the reaction of p-methoxyphenylacetaldehyde diethylacetal in the presence of polyphosphoric acid and a solvent such as benzene, which upon heating to reflux, yields 5-methoxybenzofuran (B76594). google.com While this produces the benzofuran (B130515), further steps would be required to obtain the desired 3(2H)-one.

Condensation Reactions

Condensation reactions provide another avenue for the synthesis of the this compound scaffold. smolecule.com A notable example involves the condensation of benzofuran-3(2H)-ones with aryl aldehydes, which can be facilitated by various acidic or basic catalysts. arkat-usa.org While this method is more commonly used for synthesizing aurones, it highlights the reactivity of the benzofuranone core. Additionally, the condensation of 2,5-dimethoxy-benzoic acid with oxalyl dichloride to form the corresponding benzoyl chloride, followed by reaction with diazomethane (B1218177) and subsequent reflux in acetic acid, yields 5-methoxy-benzofuran-3-one. lbp.world

In a different approach, the condensation of 6-hydroxybenzofuran-3(2H)-one with α,β-dicarbonyl compounds can be achieved without a solvent under microwave irradiation with clay as a catalyst, leading to novel acylaurones. mdpi.com This demonstrates the versatility of the benzofuranone core in condensation reactions.

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a versatile platform for constructing the this compound molecule, allowing for the introduction of various substituents. A common strategy begins with the acylation of a substituted phenol (B47542), followed by a series of reactions to build and cyclize the furanone ring. smolecule.com For instance, 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone (B2730998) can be synthesized and then cyclized to form the target molecule. chemicalbook.com

Another multi-step approach involves the reaction of 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone with boron trichloride (B1173362) and chloroacetonitrile, followed by treatment with aluminum(III) chloride. chemicalbook.com This sequence of reactions leads to the formation of an intermediate which is then cyclized using potassium acetate in ethanol (B145695) to yield this compound. chemicalbook.com The synthesis of various benzofuran derivatives often involves multi-step sequences that could be adapted for the synthesis of this compound. nih.gov

| Starting Material | Key Reagents | Product | Reference |

| 3-(5-methoxybenzofuran-3-yl)propionic acid | Polyphosphoric acid | 7-methoxy-2,3-dihydro-1H-cyclopenta[b]benzofuran-3-one | smolecule.com |

| Resorcinol | Chloroacetonitrile, ZnCl2, HCl, CH3COONa, Me2SO4 | This compound | mdpi.com |

| 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone | BCl3, Chloroacetonitrile, AlCl3, Potassium acetate | This compound | chemicalbook.com |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing this compound. This technique often leads to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgsmolecule.com A reported procedure involves heating a mixture of a benzoate (B1203000) substrate under microwave irradiation at 150 °C for 30 minutes. semanticscholar.org This method has been shown to produce this compound in a 55% yield. semanticscholar.org The optimization of reaction conditions, such as the choice of base and solvent, is crucial for maximizing the yield. researchgate.net For example, using potassium phosphate (B84403) (K3PO4) as the base in a mixture of methanol (B129727) and DMF has been found to be effective. researchgate.net

| Substrate | Conditions | Yield | Reference |

| Not specified benzoate | Microwave, 150 °C, 30 min | 55% | semanticscholar.org |

| Benzoate substrate | K3PO4, CH3OH/DMF, Microwave, 150 °C, 30 min | 43% | researchgate.net |

Gold(I)-Catalyzed Cycloisomerization of o-Alkynyl Phenols

A flexible and chemoselective method for synthesizing benzofuran-3(2H)-ones involves the gold(I)-catalyzed cycloisomerization of o-alkynyl phenols. researchgate.netchemistryviews.org This reaction proceeds under mild conditions and utilizes readily available starting materials. researchgate.net In a typical procedure, an o-alkynyl phenol is treated with a gold(I) catalyst, such as triphenylphosphine (B44618) gold chloride (Ph3PAuCl), in the presence of an oxidant like Selectfluor and an additive such as trifluoromethanesulfonic acid (TfOH). chemistryviews.org The reaction is typically carried out in a solvent like acetonitrile (B52724) at elevated temperatures, for instance, 70 °C, and can provide moderate to good yields of the corresponding benzofuranone. chemistryviews.org Specifically, the use of an o-alkynyl phenol with a para-methoxy group has been shown to yield the corresponding benzofuranone, although sometimes in lower yields compared to other substrates. researchgate.net

| Catalyst System | Substrate | Conditions | Product | Reference |

| Ph3PAuCl, Selectfluor, TfOH | o-Alkynyl phenol | MeCN, 70 °C | Benzofuran-3(2H)-one | chemistryviews.org |

| Gold(I) catalyst | o-Alkynyl phenol with p-OMe | - | This compound | researchgate.net |

Rhodium-Mediated One-Pot Synthesis

Rhodium-catalyzed reactions offer a powerful tool for the one-pot synthesis of benzofuran derivatives. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the general methodologies for synthesizing related structures are relevant. For instance, rhodium-catalyzed intramolecular C-H insertion reactions of α-imino rhodium carbenes, generated from N-sulfonyl-1,2,3-triazoles, have been successfully employed to produce various 2,3-dihydrobenzofuran (B1216630) and benzofuran derivatives in good to excellent yields. nih.gov Another rhodium-mediated approach involves the reaction of olefinic arenes with alkynes in the presence of a rhodium catalyst, an additive like cesium pivalate (B1233124) (CsOPiv), and an oxidant such as silver acetate (AgOAc). nih.gov These methods highlight the potential for developing a rhodium-catalyzed one-pot synthesis for this compound.

Advanced Synthetic Strategies for Substituted this compound Derivatives

Advanced synthetic methods allow for the introduction of various substituents onto the this compound scaffold, enabling the fine-tuning of its chemical and biological properties. These strategies often focus on functionalization at specific positions and achieving stereochemical control.

Functionalization at Specific Positions (e.g., C-2, C-3, C-5)

The functionalization of the this compound ring system at the C-2, C-3, and C-5 positions is crucial for creating a diverse range of derivatives.

C-2 Position: The C-2 position is frequently targeted for introducing substituents. One common method is the condensation reaction of this compound with various aldehydes. semanticscholar.orgnih.gov This reaction, often carried out under basic conditions (e.g., using potassium carbonate) or with the aid of neutral alumina, leads to the formation of 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones. nih.gov Palladium-catalyzed C-H arylation has also been employed to introduce aryl groups at the C-2 position of the benzofuran ring. mdpi.com

C-3 Position: The C-3 position can be functionalized through various reactions. For instance, base-mediated deprotonation at the C-3 position of a benzofuran can generate a carbanion that can then undergo further reactions. acs.org Additionally, derivatization at the C-3 position has been achieved through reactions involving the ketone functionality, such as the synthesis of spirocyclic compounds. acs.org

C-5 Position: While the core structure already contains a methoxy (B1213986) group at the C-5 position, modifications at this site or the synthesis of analogs with different substituents are of interest. The synthesis of 5-hydroxybenzofuran, a related compound, involves the demethylation of 5-methoxybenzofuran. researchgate.net The presence of substituents at the C-5 position, such as methoxy or hydroxyl groups, can influence the electronic properties and reactivity of the entire molecule. mdpi.comresearchgate.net

A variety of substituted benzofurans have been synthesized with functional groups at different positions, highlighting the versatility of these synthetic approaches. nih.govresearchgate.net

Stereoselective Synthesis and Enantiomeric Control

Achieving stereoselectivity in the synthesis of substituted this compound derivatives is critical, especially when targeting chiral biological molecules. For related dihydrobenzofuran structures, asymmetric synthesis methods have been developed to control the stereochemistry at chiral centers.

One notable example is the stereoselective synthesis of (+)-dehydrodiconiferyl alcohol, a neolignan with a 2,3-dihydrobenzofuran core. tandfonline.com This synthesis utilized an Evans' asymmetric aldol (B89426) condensation to establish the desired stereochemistry at the C-2 and C-3 positions. tandfonline.com Although this example does not directly involve this compound, the principles of using chiral auxiliaries to direct stereoselective transformations are applicable to the synthesis of chiral derivatives within this class of compounds. The synthesis of enantiomerically pure compounds is essential for studying their specific biological activities, as different enantiomers can have distinct pharmacological profiles. tandfonline.com

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is fundamental for optimizing reaction conditions and developing new synthetic routes.

Reaction Mechanism Elucidation

The formation of the benzofuranone ring system can proceed through several mechanistic pathways. One common method involves the intramolecular cyclization of a suitably substituted precursor. For example, the synthesis of this compound can be achieved from 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone. chemicalbook.com This reaction likely proceeds through an initial formation of an alkoxide, which then undergoes intramolecular nucleophilic substitution to displace the chloride and form the five-membered heterocyclic ring.

Another mechanistic pathway involves the acid-catalyzed cyclization of compounds like 3-(5-methoxybenzofuran-3-yl)propionic acid. smolecule.com In some cases, these reactions can lead to unexpected rearranged products, highlighting the complexity of the reaction mechanism and the potential for competing pathways. smolecule.com A proposed mechanism for the base-mediated opening of the furan (B31954) ring involves deprotonation at the C-3 position, forming a stabilized carbanion, which then undergoes cleavage of the C-O bond. acs.org

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a pivotal role in directing the course and efficiency of synthetic transformations leading to this compound and its derivatives. researchgate.netnih.govlumenlearning.com

Catalysts: Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. libretexts.orgwordpress.comcas.org Both homogeneous and heterogeneous catalysts are utilized in organic synthesis. lumenlearning.com In the context of benzofuran synthesis, palladium catalysts are widely used for cross-coupling and C-H activation reactions. mdpi.comacs.org For instance, palladium(II) acetate has been used to catalyze the spirocyclization of 2-(aryloxymethyl)-1,4-naphthoquinones to form spiro[benzofuran-3,2'-naphthoquinones]. acs.org Copper catalysts are also employed, sometimes in tandem with other metals, for cyclization reactions. semanticscholar.orgacs.org Acid catalysts, such as polyphosphoric acid, are used to promote cyclization reactions, though they can sometimes lead to rearrangements. smolecule.com

Reagents: A variety of reagents are used to construct and modify the this compound scaffold. In one synthetic route, boron trichloride and aluminum(III) chloride are used to facilitate the reaction between 2-hydroxy-5-methoxyphenol derivatives and chloroacetonitrile. chemicalbook.com Bases like potassium acetate are then used to effect the final ring closure. chemicalbook.com In derivatization reactions, reagents such as N-bromosuccinimide (NBS) are used for bromination, while reducing agents can be used to modify carbonyl groups. nih.gov The choice of reagents is critical for achieving the desired chemical transformation and functionalization.

Table 1: Key Catalysts and Reagents in the Synthesis of this compound and Derivatives

| Catalyst/Reagent | Role in Synthesis |

| Palladium(II) acetate | Catalyzes C-H activation and spirocyclization reactions. acs.org |

| Copper(I) iodide (CuI) | Used in condensation and cyclization reactions. semanticscholar.org |

| Polyphosphoric acid | Acid catalyst for cyclization reactions. smolecule.com |

| Boron trichloride (BCl₃) | Lewis acid used in the initial steps of some synthetic routes. chemicalbook.com |

| Aluminum(III) chloride (AlCl₃) | Lewis acid co-catalyst. chemicalbook.com |

| Potassium acetate | Base used for ring closure reactions. chemicalbook.com |

| N-Bromosuccinimide (NBS) | Reagent for bromination of the benzofuran system. nih.gov |

Derivatization Strategies of this compound for Enhanced Properties and Bioactivity

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with potentially enhanced properties and biological activities. researchgate.net These derivatization strategies are often guided by structure-activity relationship (SAR) studies to optimize for a specific biological target.

The primary focus of derivatization has been in the field of medicinal chemistry, with a significant emphasis on developing novel anticancer agents. smolecule.comnih.gov Modifications to the benzofuran system have been shown to enhance cytotoxic properties against various cancer cell lines. smolecule.com For example, the introduction of halogen atoms, such as bromine, into the benzofuran structure can increase cytotoxicity. nih.govnih.gov The position of the halogen substituent can significantly influence the biological activity. nih.gov

Derivatization is not limited to the benzofuran ring itself. Modifications of substituents attached to the ring are also a common strategy. For instance, a methyl or acetyl group on the benzofuran ring can be a site for further functionalization, such as bromination. nih.gov

Another important area of derivatization involves the synthesis of compounds that can act as inhibitors of specific enzymes, such as protein kinases involved in apoptosis regulation. smolecule.com The ability to systematically modify the this compound structure allows for the exploration of its binding affinity with various biological targets and the design of more effective and selective inhibitors. smolecule.com The synthesis of derivatives with diverse functional groups can also lead to compounds with other potential therapeutic applications, such as antimicrobial or anti-inflammatory agents. ijplantenviro.com

Introduction of Aromatic and Heterocyclic Moieties

The incorporation of aromatic and heterocyclic groups onto the this compound framework is a key strategy for creating derivatives with diverse properties. These reactions typically involve the condensation at the C2 position or coupling reactions on the benzofuran ring.

One common method is the Knoevenagel condensation, where the active methylene (B1212753) group of this compound reacts with aromatic or heterocyclic aldehydes. This reaction leads to the formation of 2-benzylidenebenzofuran-3(2H)-ones, a class of compounds known as aurones. For instance, condensation with substituted benzaldehydes is a foundational step in the synthesis of various aurone (B1235358) derivatives, which are explored for their biological potential. tandfonline.com An example is the formation of (Z)-2-(2-chloro-6-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one from the reaction with 2-chloro-6-fluorobenzaldehyde. vulcanchem.com

Palladium-catalyzed cross-coupling reactions are another powerful tool for introducing aryl groups. The C–H arylation of benzofurans using reagents like triarylantimony difluorides can selectively introduce an aryl group at the C2 position. nih.govresearchgate.net While direct C-H activation on the benzofuranone might be challenging, derivatization followed by coupling is a viable path.

Furthermore, the benzofuran moiety can be constructed as part of a larger heterocyclic system. A one-pot reaction involving substituted salicylaldehydes can yield complex structures where the 5-methoxybenzofuran group is attached to another heterocycle, such as a quinoline (B57606) ring. beilstein-journals.org For example, reacting the appropriate precursors can result in 2-(5-Methoxybenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, demonstrating the integration of the benzofuran unit into a more complex heterocyclic framework. beilstein-journals.org

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 6-Methoxybenzofuran-3-one | 3- or 4-hydroxybenzaldehyde | Condensation | Aurone derivatives (C1-C10) | tandfonline.com |

| 6-Methoxybenzofuran-3(2H)-one | 2-chloro-6-fluorobenzaldehyde | Condensation | (Z)-2-(2-chloro-6-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one | vulcanchem.com |

| 5-Methoxybenzofuran | Triphenylantimony difluoride (Ph₃SbF₂) | Palladium-Catalyzed C-H Arylation | 2-Phenyl-5-methoxybenzofuran | nih.gov |

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | 5-Methoxysalicylaldehyde | One-pot reaction | 2-(5-Methoxybenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | beilstein-journals.org |

Halogenation and its Impact on Reactivity and Bioactivity

Halogenation of the benzofuran system is a significant synthetic modification that profoundly influences the molecule's chemical reactivity and biological activity. The introduction of halogen atoms such as bromine or chlorine can enhance the cytotoxic properties of benzofuran derivatives, making them candidates for anticancer research. nih.govmdpi.com This enhanced activity is often attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the molecule to biological targets. nih.gov

The position of the halogen atom on the benzofuran ring is a critical determinant of its biological effect. nih.gov Research has shown that introducing bromine to a methyl or acetyl group attached to the benzofuran skeleton can increase cytotoxicity against various cancer cell lines. researchgate.netnih.gov For example, derivatives of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl)diethanone, synthesized via bromination and subsequent condensation, have shown significant cytotoxic activity. nih.gov Specifically, a compound with a bromine atom on the methyl group at the C3 position displayed potent activity against leukemia cells. nih.gov

Synthetic routes to halogenated benzofurans often start with halogenated precursors. The bromination of o-vanillin, for example, yields 5-bromo-7-methoxy-salicylaldehyde, a key intermediate for synthesizing 5-bromo-7-methoxy-benzofuran derivatives. researchgate.net Similarly, spiro-benzofuran derivatives can be synthesized using halogenated starting materials like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. mdpi.com These methods highlight the strategic importance of incorporating halogens to access compounds with desired bioactivities.

| Compound Class | Halogenation Method/Precursor | Observed Impact | Reference |

|---|---|---|---|

| Benzofuran derivatives | Addition of Bromine, Chlorine, or Fluorine | Significant increase in anticancer activities. nih.gov | nih.gov |

| 3-Methylbenzofuran derivative | Bromination of a methyl group at C3 | Remarkable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov | nih.govresearchgate.net |

| 5-Bromo-7-methoxy-benzofuran derivatives | Synthesized from brominated o-vanillin | Serve as precursors for Schiff's bases with potential antimicrobial activity. | researchgate.net |

| Spiro[benzofuran-2,2'-indene] derivatives | Reaction with 2-bromo-1,3-indandione | Creates halogenated spirocyclic systems. | mdpi.com |

Formation of Fused Ring Systems

The this compound core serves as a valuable building block for the synthesis of more complex, fused polycyclic systems. slideshare.net These reactions often involve intramolecular cyclization or condensation reactions that build new rings onto the benzofuran scaffold.

One notable example is the synthesis of benzofuro[3,2-c]pyrazoles. This is achieved by reacting 6-methoxybenzofuran-3(2H)-one (an isomer of the title compound, demonstrating the reactivity of the core structure) with a substituted phenyl isothiocyanate, followed by condensation with hydrazine. mdpi.com This reaction sequence constructs a pyrazole (B372694) ring fused to the furan ring of the benzofuranone system. mdpi.com

Spirocyclic compounds, where two rings are connected through a single shared atom, represent another class of fused systems derived from benzofuranones. An efficient cascade cyclization has been developed to synthesize aminobenzofuran spiroindanone derivatives using 2-bromo-1,3-indandione as a substrate. mdpi.com Palladium-catalyzed spirocyclization of 2-(aryloxymethyl)-1,4-naphthoquinones can also yield spiro[benzofuran-3,2′-naphthoquinones]. acs.org

Unexpected cyclization pathways can also lead to novel fused rings. For instance, the cyclization of 3-(5-methoxybenzofuran-3-yl)propionic acid with polyphosphoric acid was found to yield 7-methoxy-2,3-dihydro-1H-cyclopenta[b]benzofuran-3-one, a fused pentacyclic system, instead of the expected product. smolecule.com These synthetic routes demonstrate the utility of this compound and its isomers in generating structurally complex and diverse fused heterocyclic compounds.

| Starting Material | Reagents | Fused Ring System Formed | Reference |

|---|---|---|---|

| 6-Methoxybenzofuran-3(2H)-one | 1. LiHMDS, 2. Phenyl isothiocyanate, 3. Hydrazine | 1H-Benzofuro[3,2-c]pyrazole | mdpi.com |

| ortho-Hydroxy α-aminosulfones | 2-Bromo-1,3-indandione, DMAP | Spiro[benzofuran-2,2'-indene] | mdpi.com |

| 2-(aryloxymethyl)-1,4-naphthoquinones | Palladium(II) acetate | Spiro[benzofuran-3,2'-naphthoquinone] | acs.org |

| 3-(5-methoxybenzofuran-3-yl)propionic acid | Polyphosphoric acid | 7-methoxy-2,3-dihydro-1H-cyclopenta[b]benzofuran-3-one | smolecule.com |

Spectroscopic Characterization and Structural Elucidation of 5 Methoxybenzofuran 3 2h One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of spectroscopic methods is essential for the complete characterization of 5-Methoxybenzofuran-3(2H)-one and its analogs. Each technique offers unique information, and together they provide a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

For This compound , the ¹H NMR spectrum typically displays characteristic signals corresponding to the aromatic protons, the methylene (B1212753) protons of the furanone ring, and the methoxy (B1213986) group protons. In deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet between δ 7.05 and 7.26 ppm. The singlet at δ 4.65 ppm is assigned to the two protons of the methylene group at the C2 position, and the sharp singlet at δ 3.81 ppm corresponds to the three protons of the methoxy group. Current time information in Bangalore, IN.

The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, the carbonyl carbon (C3) resonates significantly downfield at δ 200.4 ppm. Other key signals include the methoxy carbon at δ 56.1 ppm and the methylene carbon (C2) at δ 75.7 ppm. The aromatic carbons appear in the range of δ 104.0 to 169.6 ppm. Current time information in Bangalore, IN.

Derivatives of this compound show predictable shifts in their NMR spectra depending on the nature and position of the substituents. For instance, in 2-chloro-5-methoxybenzofuran-3(2H)-one , the proton at the C2 position appears as a singlet at δ 6.06 ppm, shifted downfield due to the electron-withdrawing effect of the chlorine atom. acs.org Similarly, the ¹³C NMR shows the C2 carbon at a different chemical shift.

Two-dimensional (2D-NMR) techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of proton and carbon signals, especially for more complex derivatives. dea.gov These experiments reveal correlations between directly bonded and long-range coupled nuclei, respectively, which is crucial for confirming the connectivity of the molecular structure. dea.gov

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.26–7.23 | m | 1H | Aromatic H |

| 7.09–7.05 | m | 2H | Aromatic H |

| 4.65 | s | 2H | -CH₂- (C2) |

| 3.81 | s | 3H | -OCH₃ |

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 200.4 | C=O (C3) |

| 169.6 | Aromatic C |

| 155.2 | Aromatic C |

| 128.2 | Aromatic C |

| 121.3 | Aromatic C |

| 114.7 | Aromatic C |

| 104.0 | Aromatic C |

| 75.7 | -CH₂- (C2) |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of This compound shows a strong absorption band around 1713 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the five-membered lactone ring. Current time information in Bangalore, IN. Other significant peaks include C-H stretching vibrations of the aromatic ring and the methoxy group, typically observed in the 2837-3100 cm⁻¹ region, and C-O stretching bands for the ether and ester functionalities in the 1248-1343 cm⁻¹ range. Current time information in Bangalore, IN.

In derivatives, the position of the carbonyl absorption can shift depending on the electronic effects of the substituents. For instance, in (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one derivatives, the C=O stretching frequency is observed around 1604 cm⁻¹. farmaciajournal.com

Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is also visible in the Raman spectrum, aromatic ring vibrations are often more intense. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2941, 2837 | C-H stretch |

| 1713 | C=O stretch |

| 1601, 1490 | C=C aromatic stretch |

| 1248 | C-O stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzofuranone core of this compound contains a chromophore that absorbs in the UV region.

For derivatives such as (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one , the extended conjugation results in absorption maxima at longer wavelengths. The UV-Vis spectrum of such compounds can be influenced by the solvent polarity. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic absorption spectra of these molecules, correlating the observed bands to specific electronic transitions, such as HOMO-LUMO transitions. researchgate.netresearchgate.net

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it allows for the determination of the elemental composition of the molecule with high accuracy.

For This compound , the protonated molecule [M+H]⁺ is observed with a calculated m/z of 165.0546 and a found m/z of 165.0549, confirming the molecular formula C₉H₈O₃. Current time information in Bangalore, IN. The fragmentation pattern can provide further structural information.

In the case of derivatives, HRMS is crucial for confirming the successful incorporation of substituents. For example, for (5-Methoxy-6-methylbenzofuran-3-yl)-N,N-dimethylmethanamine , the [M+H]⁺ ion was calculated to be 220.1332 and found at 220.1324, corresponding to the formula C₁₃H₁₈NO₂. nih.gov

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and stereochemistry.

Computational Chemistry and Theoretical Spectroscopy

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for complementing experimental spectroscopic data. researchgate.netresearchgate.net

Theoretical calculations can predict the geometries, vibrational frequencies, and NMR chemical shifts of this compound and its derivatives. researchgate.net These calculated parameters can be compared with experimental data to support structural assignments. For example, computed ¹H and ¹³C NMR chemical shifts, after appropriate scaling, often show good correlation with experimental values. researchgate.net

Furthermore, theoretical calculations can provide insights into the electronic properties of these molecules. researchgate.netresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help in understanding the electronic transitions observed in UV-Vis spectroscopy. researchgate.net The Molecular Electrostatic Potential (MEP) can be mapped to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

For vibrational spectroscopy, DFT calculations can aid in the assignment of complex FT-IR and Raman spectra by predicting the vibrational modes and their corresponding frequencies. researchgate.net The potential energy distribution (PED) analysis can be used to determine the contribution of individual internal coordinates to each normal mode of vibration. researchgate.net

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are employed to determine the optimized molecular geometry, corresponding to the minimum energy conformation of a molecule. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional, which, when combined with a suitable basis set like 6-311++G(d,p), provides accurate predictions of geometric parameters such as bond lengths and bond angles. researchgate.nettandfonline.com

The optimization process systematically alters the geometry of the molecule to find the lowest energy state on the potential energy surface. faccts.de The resulting optimized structure provides a reliable representation of the molecule in its ground state. For benzofuranone derivatives, these calculations can accurately predict the planarity of the ring systems and the orientation of substituent groups. tandfonline.comresearchgate.net For instance, in a study on a related benzofuran (B130515) derivative, DFT calculations at the B3LYP/6-311+G(d,p) level were used to obtain the ground state geometry and analyze molecular interactions. tandfonline.com

Below is a representative table of theoretical geometric parameters for a benzofuranone derivative, calculated using DFT methods.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-O (in furan (B31954) ring) Bond Length | ~1.38 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| O-C-C Angle (in furan ring) | ~108.5° |

| C-O-C Angle (in furan ring) | ~106.0° |

| C=O-C Angle | ~125.0° |

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies, electronic transitions)

A significant advantage of DFT is its ability to predict various spectroscopic parameters with high accuracy, aiding in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Shifts: Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netgaussian.com This approach computes the magnetic shielding tensors for each nucleus in the molecule. gaussian.com By comparing the calculated shielding of the target molecule's nuclei to a reference compound (e.g., Tetramethylsilane, TMS), theoretical ¹H and ¹³C NMR chemical shifts can be predicted. These predicted values often show excellent correlation with experimental spectra, helping to confirm structural assignments. tandfonline.commdpi.com

| Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (CH₂ in furanone ring) | ~3.7 | Methylene protons adjacent to carbonyl |

| ¹H (OCH₃) | ~3.8 | Methoxy group protons |

| ¹H (Aromatic) | ~6.8 - 7.5 | Protons on the benzene (B151609) ring |

| ¹³C (C=O) | ~195 - 205 | Carbonyl carbon |

| ¹³C (OCH₃) | ~56 | Methoxy group carbon |

| ¹³C (CH₂) | ~35 - 40 | Methylene carbon in furanone ring |

| ¹³C (Aromatic) | ~105 - 160 | Carbons of the benzene ring |

Vibrational Frequencies: DFT calculations are used to compute the fundamental vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. faccts.de The calculation provides the frequency and intensity of each vibrational mode. researchgate.net It is a common practice to apply a scaling factor to the calculated wavenumbers to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental data. nih.govumn.edu Potential Energy Distribution (PED) analysis is often performed to assign the calculated frequencies to specific vibrational modes, such as C=O stretching, C-H bending, or ring vibrations. researchgate.net

| Predicted Frequency (cm⁻¹, Scaled) | Assignment |

|---|---|

| ~3100 - 3000 | Aromatic C-H stretching |

| ~2950 | Asymmetric CH₂ stretching |

| ~1730 | C=O stretching |

| ~1620 | Aromatic C=C stretching |

| ~1450 | CH₂ scissoring |

| ~1260 | Aromatic C-O-C stretching |

| ~1030 | OCH₃ stretching |

Electronic Transitions: Electronic properties, such as UV-Visible absorption spectra, are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax) and oscillator strength for each transition, which can be directly compared to an experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MESP)

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's properties. irjweb.comresearchgate.net A small energy gap suggests high chemical reactivity, low kinetic stability, and ease of charge transfer within the molecule. researchgate.netresearchgate.net Conversely, a large energy gap indicates high stability. researchgate.net Analysis of the distribution of these orbitals reveals the electron density and the likely sites for electrophilic and nucleophilic attack. irjweb.com

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| E(HOMO) | ~ -6.0 to -5.5 | Energy of the highest occupied molecular orbital (electron-donating ability) |

| E(LUMO) | ~ -1.0 to -0.8 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |

| Energy Gap (ΔE) | ~ 4.5 to 5.2 | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MESP): A Molecular Electrostatic Potential (MESP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. researchgate.netmdpi.com It is a valuable tool for identifying the reactive sites for both electrophilic and nucleophilic interactions. researchgate.netnih.gov The map uses a color scale to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). irjweb.com Green represents areas of neutral potential. For this compound, the MESP would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) near the acidic protons. irjweb.comresearchgate.net

Biological Activities and Pharmacological Applications of 5 Methoxybenzofuran 3 2h One

General Biological Activity of Benzofuran (B130515) Class Compounds

Benzofuran derivatives are recognized as a significant class of heterocyclic compounds in medicinal chemistry due to their presence in numerous bioactive natural products and pharmaceuticals. nih.gov These compounds are known to possess a diverse array of pharmacological activities, making them a "privileged scaffold" in drug discovery. The biological significance of the benzofuran moiety is underscored by its incorporation into several marketed drugs. nih.govfrontiersin.org

The broad spectrum of biological activities associated with benzofuran derivatives includes:

Antimicrobial and Antifungal Activity : Many benzofuran derivatives have demonstrated efficacy against various bacterial and fungal strains. nih.gov For instance, certain pyridyl-benzofuran derivatives have shown activity against fungal infections. nih.gov

Enzyme Inhibition and Activation : Benzofuran compounds can act as inhibitors of enzymes such as tyrosinase, aromatase, and thrombin. Conversely, some derivatives can function as enzyme activators for proteins like AMPK and glucokinase. nih.gov

Receptor Agonism and Antagonism : These compounds can interact with various receptors, acting as either agonists or antagonists, which contributes to their diverse pharmacological effects. nih.gov

Antiviral and Antioxidant Properties : Benzofuran derivatives have been reported to exhibit antiviral and antioxidant activities. nih.govnih.gov

Anticancer and Anti-inflammatory Effects : A significant area of research has focused on the anticancer and anti-inflammatory potential of benzofuran-containing molecules. nih.govnih.gov

The versatility of the benzofuran ring system allows for a wide range of structural modifications, leading to the development of novel therapeutic agents with enhanced potency and selectivity. nih.govfrontiersin.org

Specific Pharmacological Properties of 5-Methoxybenzofuran-3(2H)-one and its Derivatives

While specific research on the standalone biological activities of this compound is limited in the reviewed literature, numerous studies have investigated the pharmacological properties of its derivatives. These studies provide valuable insights into the potential therapeutic applications of this chemical scaffold.

Derivatives of this compound have been a focal point of anticancer research, demonstrating significant cytotoxic effects against various cancer cell lines.

The antiproliferative activity of benzofuran derivatives has been well-documented. For instance, a novel benzofuran-isatin conjugate, G-5e, has been investigated for its activity against multidrug-resistant tumors. frontiersin.org Studies on other benzofuran derivatives have shown that they can inhibit the growth of various cancer cell lines in a dose-dependent manner. nih.govejmo.org The introduction of different substituents on the benzofuran ring can significantly influence the antiproliferative potency. nih.gov

A series of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key mechanism for halting cell division. nih.gov The position of the methoxy (B1213986) group on the benzofuran ring was found to be crucial for activity, with a methoxy substituent at the C-6 position of the benzofuran ring exhibiting the best antiproliferative activity in the 3-amino and 3-dimethylamino benzo[b]furan series. nih.gov

A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The novel benzofuran lignan derivative, Benfur, has been shown to induce apoptosis in p53-positive cells. nih.gov The activation of caspase-3, a key executioner caspase in the apoptotic cascade, was observed in cells treated with Benfur. nih.gov

Another study on a 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan derivative demonstrated that it induces apoptosis by activating caspases-3, -8, and -9, which is associated with the release of cytochrome c from the mitochondria. nih.govjocpr.com This indicates the involvement of both the extrinsic and intrinsic apoptotic pathways. The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the selective elimination of cancer cells.

| Compound | Mechanism of Apoptosis Induction | Cell Line |

| Benfur | p53-dependent, Caspase-3 activation | Jurkat T-cells |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | Activation of caspases-3, -8, and -9; Cytochrome c release | HL-60 and U937 cells |

| Benzofuran-isatin conjugate (5a) | Downregulation of Bcl-xl, upregulation of Bax and cytochrome c | HT29 and SW620 cells |

The cytotoxic effects of 5-methoxybenzofuran (B76594) derivatives have been evaluated against a range of specific cancer cell lines.

Leukemia : A derivative, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, demonstrated selective toxicity against leukemic cell lines K562 and HL-60. nih.gov Furthermore, a novel benzofuran-isatin conjugate, G-5e, showed notable hypersensitivity in the P-glycoprotein overexpressing CEM/ADR5000 leukemia cell line. frontiersin.orgnih.gov

Cervical Carcinoma : A novel arylbenzofuran, 7-hydroxy-5,4′-dimethoxy-2-arylbenzofuran (Ary), has been shown to effectively inhibit the proliferation and colony growth of HeLa and CaSki cervical cancer cells in vitro. nih.gov This compound was also found to induce apoptosis in these cell lines. nih.gov Another benzofuran derivative, S6, was found to be highly effective against the HeLa cervical cancer cell line. nih.gov

Triple-Negative Breast Cancer (TNBC) : N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamides have been identified as selective inhibitors of TNBC cell lines. nih.govmonash.edu These compounds inhibited various TNBC cell lines with IC50 values in the low micromolar range while showing no inhibitory effect on non-TNBC cell lines. nih.govmonash.edu

| Derivative | Cancer Cell Line | Observed Effect | IC50 Value |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | Selective toxicity | 5.0 µM |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 (Leukemia) | Selective toxicity | 0.1 µM |

| 7-hydroxy-5,4′-dimethoxy-2-arylbenzofuran (Ary) | HeLa (Cervical Carcinoma) | Inhibition of proliferation | Dose-dependent |

| 7-hydroxy-5,4′-dimethoxy-2-arylbenzofuran (Ary) | CaSki (Cervical Carcinoma) | Inhibition of proliferation | Dose-dependent |

| N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamides | MDA-MB-231 (TNBC) | Inhibition | < 10 µM |

| N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamides | MDA-MB-453 (TNBC) | Inhibition | < 10 µM |

The benzofuran scaffold is also associated with anti-inflammatory and analgesic properties. While specific data for this compound is not extensively available, studies on related derivatives provide evidence of these effects.

New methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans have been synthesized and tested for their anti-inflammatory activity. cnr.it These compounds were shown to play a significant role in inhibiting the NF-κB pathway, a key signaling pathway involved in inflammation. cnr.it They were also able to restore normal levels of reactive oxygen species (ROS) and nitric oxide (NO) upon activation by lipopolysaccharide (LPS). cnr.it

In terms of analgesic effects, certain benzofuran derivatives have shown promising activity in mouse models of nociception. jocpr.com For example, 3-methoxy-5-nitro-2-(1',3',4'-oxadiazolyl,1',3',4'-thiadiazolyl and 1',2',4'-triazolyl)benzofurans have demonstrated encouraging analgesic activity, with potency comparable to standard drugs in some cases. jocpr.com The analgesic activity of these compounds was determined using the thermal stimulus (tail flick) method. jocpr.com

Antioxidant Properties

Benzofuran derivatives are recognized for their potential as antioxidant agents. The transformation of a chroman skeleton, present in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov Studies on various natural and synthetic benzofuran derivatives have demonstrated their capacity to protect against oxidative stress. For instance, a crystalline antioxidant extracted from yeast, identified as a benzofuran derivative, was shown to protect the erythrocytes of vitamin E deficient rats from in vitro hemolysis. nih.gov

The antioxidant capacity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. For example, a series of novel benzofuran-2-carboxamide derivatives were assessed for their neuroprotective and antioxidant effects. nih.gov Among them, certain compounds demonstrated notable radical scavenging activity and inhibition of lipid peroxidation. nih.gov Specifically, a derivative with a hydroxyl substitution at the R3 position showed moderate to appreciable antioxidant activities, with a 62% inhibition of lipid peroxidation and a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. nih.gov

Furthermore, research into 3,3-disubstituted-3H-benzofuran-2-one derivatives has highlighted their antioxidant capabilities in cellular models of neurodegeneration. nih.gov These compounds have shown the ability to reduce intracellular reactive oxygen species (ROS) levels and protect cells from oxidative stress-induced death. nih.gov One particular compound demonstrated a remarkable ability to lower intracellular ROS levels, underscoring the potential of the benzofuran-2-one scaffold in developing novel antioxidant strategies. nih.gov The antioxidant properties are often linked to the presence and position of hydroxyl and methoxy groups on the benzofuran ring system.

Table 1: Antioxidant Activity of Selected Benzofuran-2-Carboxamide Derivatives

| Compound ID | Substitution | % Inhibition of Lipid Peroxidation (at 100 µM) | % DPPH Radical Scavenging (at 100 µM) |

|---|---|---|---|

| 1j | -OH at R3 | 62% | 23.5% |

Data sourced from neuroprotective and antioxidant studies of novel benzofuran-2-carboxamide derivatives. nih.gov

Antidiabetic Potential and Enzyme Inhibition (e.g., DRAK2, α-glucosidase, PTP1B, DGAT)

The benzofuranone scaffold has been identified as a promising framework for the development of novel antidiabetic agents through the inhibition of various key enzymes.

DRAK2 Inhibition: Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2) is a serine/threonine kinase implicated in the apoptosis of islet β-cells, making it a therapeutic target for diabetes. High-throughput screening led to the identification of a benzofuran-3(2H)-one derivative as a moderate DRAK2 inhibitor with an IC50 value of 3.15 μM. nih.govplos.org Subsequent structure-activity relationship (SAR) studies resulted in the development of more potent inhibitors, with compounds 40 and 41 exhibiting IC50 values of 0.33 μM and 0.25 μM, respectively. nih.govplos.org These potent compounds were found to protect islet β-cells from apoptosis in a dose-dependent manner, supporting the potential of small molecule DRAK2 inhibitors in diabetes treatment. nih.govplos.org

α-Glucosidase Inhibition: α-Glucosidase inhibitors are a class of oral antidiabetic drugs that help manage type 2 diabetes by delaying carbohydrate digestion. researchgate.netresearchgate.net A series of 2-acylbenzofuranes have been synthesized and evaluated as novel α-glucosidase inhibitors, demonstrating significant potency with IC50 values ranging from 6.50 to 722.2 μM. nih.gov Furthermore, newly synthesized benzofuran-1,3,4-oxadiazole derivatives containing 1,2,3-triazole-acetamides have shown potent α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug, acarbose. nih.gov The most potent compound in this series was found to be approximately 19-fold more active than acarbose. nih.gov

PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin signaling, and its inhibition is a validated strategy for the treatment of type 2 diabetes. nih.gov Arylbenzofurans have been reported to possess inhibitory activity against PTP1B. nih.gov A study investigating 2-arylbenzofuran analogs isolated from Morus alba demonstrated potent inhibitory activity, with IC50 values ranging from 3.11 to 53.47 µM. nih.gov

DGAT Inhibition: Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, making it a target for the treatment of obesity and type 2 diabetes. nih.gov While specific studies on this compound as a DGAT1 inhibitor are limited, the broader class of benzofuran-related structures has been explored. For example, benzimidazole-based DGAT1 inhibitors have been developed. ijpbs.com The inhibition of DGAT1 has been shown to delay fat absorption and lead to weight loss and improved insulin sensitivity in animal models. nih.gov

Table 2: Enzyme Inhibitory Activities of Benzofuran Derivatives

| Target Enzyme | Compound Class | Representative IC50 Values |

|---|---|---|

| DRAK2 | Benzofuran-3(2H)-one derivatives | 0.25 µM - 3.15 µM |

| α-Glucosidase | 2-Acylbenzofuranes | 6.50 µM - 722.2 µM |

| α-Glucosidase | Benzofuran-1,3,4-oxadiazole-triazole-acetamides | 40.7 µM - 173.6 µM |

| PTP1B | 2-Arylbenzofuran analogs | 3.11 µM - 53.47 µM |

Data compiled from studies on DRAK2, α-glucosidase, and PTP1B inhibitors. nih.govplos.orgnih.gov

Vasorelaxant Activity

Certain benzofuran derivatives have demonstrated vasorelaxant properties, suggesting their potential in the management of cardiovascular conditions like hypertension. A study on 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids revealed that several of these compounds exhibited remarkable vasodilation activity. nih.gov The most active compounds in this series showed IC50 values ranging from 0.223 to 0.275 mM, which were comparable to or better than the reference drug, amiodarone hydrochloride (IC50 = 0.300 mM). nih.gov This activity is thought to be influenced by the structural components of the hybrid molecules, including the benzofuran moiety. nih.gov Additionally, research on 2-fluoromethylbenzopyran potassium channel openers, which share structural similarities with benzofurans, has shown potent smooth muscle relaxant activities. researchgate.net

Other Reported Biological Activities (e.g., Antimicrobial, Antiviral, Antifungal)

The benzofuran scaffold is associated with a broad spectrum of other biological activities.

Antimicrobial and Antifungal Activity: Numerous benzofuran derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. nih.govresearchgate.net For instance, certain halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 μg/mL. ijpbs.com Some of these compounds also exhibited antifungal activity against Candida species. ijpbs.com Similarly, novel 6-hydroxybenzofuran-3(2H)-one based 1,3-thiazoles have been synthesized and shown to be active antimicrobial agents.

Antiviral Activity: Benzofuran derivatives have also been investigated for their antiviral potential. nih.gov Certain derivatives have exhibited specific activity against respiratory syncytial virus and influenza A virus. More recently, a series of benzofuran derivatives were identified as STING (Stimulator of Interferon Genes) agonists, which can induce the production of type I interferons and inhibit viral replication. Three of these derivatives showed EC50 values in the micromolar range against human coronavirus 229E and in the nanomolar range against SARS-CoV-2.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

The biological efficacy of benzofuran derivatives is highly dependent on their structural features, including the nature and position of substituents on the benzofuran core.

SAR studies have provided valuable insights into optimizing the pharmacological activities of benzofuran-based compounds.

For Anticancer Activity: The substitution at the C-2 position of the benzofuran ring with an ester or another heterocyclic ring has been found to be crucial for cytotoxic activity. The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has consistently led to a significant increase in anticancer activities, likely due to the formation of halogen bonds which enhance binding affinity.

For Antimicrobial Activity: In a series of benzofuran-isoxazole hybrids, compounds with strong electron-donating groups like methoxy and weak electron-withdrawing groups like fluoro and chloro on an attached phenyl ring showed enhanced antibacterial activity. researchgate.net

For DRAK2 Inhibition: SAR studies on benzofuran-3(2H)-one derivatives as DRAK2 inhibitors revealed that modifications to the initial hit compound led to a significant improvement in potency. nih.gov

For Vasorelaxant Activity: In a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids, the presence of a methoxy group at the 2-position of the 3-pyridinecarbonitrile moiety was found to enhance vasodilation activity more than an ethoxy group. nih.gov

QSAR studies have been employed to further understand the relationship between the chemical structure of benzofuran derivatives and their biological activities, aiding in the design of more potent compounds.

A 2D-QSAR study was conducted on a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids to correlate their structural features with their observed vasodilation activity. nih.gov The resulting statistically significant model helped to identify the key factors governing the pharmacological properties of these compounds. nih.gov

QSAR studies have also been applied to benzofuran and indole derivatives as inhibitors of histone lysine methyl transferase, a target in cancer therapy. These models have been used to predict the anticancer activity of new compounds and guide their design. Such computational approaches are valuable tools for the rapid and economical identification of potential drug candidates for further development.

Molecular Interactions and Target Identification

The study of molecular interactions is fundamental to understanding the pharmacological effects of a compound. This involves identifying its biological targets, determining the strength of their interaction, and elucidating the mechanism by which the compound modulates the target's function. For this compound, a comprehensive understanding of these interactions is still an emerging area of research. While the broader class of benzofurans has been investigated for a variety of biological activities, specific data for this particular compound remains limited in publicly available scientific literature. mdpi.comnih.gov

Binding affinity is a measure of the strength of the binding interaction between a single biomolecule (e.g., a protein or receptor) and its ligand (in this case, this compound). It is a key indicator of a compound's potential potency.

As of the current body of scientific literature, specific binding affinity data for this compound with identified biological targets such as enzymes, receptors, or other proteins have not been reported. While research on other benzofuran derivatives has shown interactions with various targets, including serotonin (B10506) receptors and enzymes involved in cancer pathways, these findings cannot be directly extrapolated to this compound. mdpi.comdea.gov

Table 1: Binding Affinity of this compound with Biological Targets

| Biological Target | Binding Affinity (e.g., Ki, IC50, Kd) |

| Data Not Available | Data Not Available |

This table is based on currently available public research. "Data Not Available" indicates that no specific binding affinity values for this compound have been published in peer-reviewed literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for predicting the binding mode of a ligand to a protein of known three-dimensional structure.

A review of the scientific literature reveals a lack of published molecular docking studies specifically investigating the interaction of this compound with any biological targets. While molecular docking has been employed to study other benzofuran derivatives and their interactions with targets like the main protease of COVID-19 and various kinases, similar computational analyses for this compound are not yet available. nih.gov

Understanding the molecular mechanism of inhibition is crucial for drug design and development. This involves elucidating how a compound interferes with the function of its target, which can occur through various mechanisms such as competitive, non-competitive, or uncompetitive inhibition for enzymes.

Currently, there is no specific information available in the scientific literature detailing the molecular-level inhibition mechanisms of this compound on any identified biological targets. Research into the broader class of benzofurans has indicated potential mechanisms like the inhibition of tubulin polymerization by some derivatives, but these findings are not directly applicable to this compound without specific experimental validation.

Future Directions and Translational Research for 5 Methoxybenzofuran 3 2h One

Optimization of Synthetic Routes for Scalability and Sustainability

The development of efficient, scalable, and environmentally benign synthetic methodologies for the benzofuran-3(2H)-one core is crucial for advancing research and potential commercialization. Traditional synthetic methods are increasingly being replaced by innovative strategies that align with the principles of green chemistry.

Recent advancements focus on catalysis and alternative energy sources to improve yield, reduce reaction times, and minimize waste. scienceopen.com Microwave-assisted synthesis, for instance, has been shown to provide a rapid and facile route to dihydrobenzofuranones, offering yields between 43% and 58% in significantly reduced timeframes. nih.gov Furthermore, visible-light-mediated processes are being explored, which leverage photocatalysis to drive reactions under mild conditions, representing a sustainable approach to constructing these heterocyclic scaffolds. researchgate.net

| Synthetic Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Rapid, efficient, often higher yields. | nih.gov |

| Visible-Light-Mediated Synthesis | Employs blue LED irradiation and a promoter like I2/SnCl2. | Sustainable, proceeds under mild conditions. | researchgate.net |

| Transition-Metal Catalysis (Pd, Cu, Rh) | Catalyzes C-H functionalization, annulation, and coupling reactions. | High functional group compatibility, good yields for complex derivatives. | organic-chemistry.orgacs.org |

| Green Chemistry Approaches | Use of deep eutectic solvents (DES) and one-pot procedures. | Environmentally benign, reduced waste, increased efficiency. | acs.org |

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The 5-methoxybenzofuran-3(2H)-one scaffold is a versatile template for designing novel therapeutic agents. By modifying the core structure with various functional groups, researchers can fine-tune the molecule's pharmacological properties to achieve higher potency and better selectivity for specific biological targets.

Structure-activity relationship (SAR) studies are instrumental in this process. For example, in the development of inhibitors for tubulin polymerization, a key target in cancer therapy, it was found that the position of the methoxy (B1213986) group on the benzofuran (B130515) ring is critical. Derivatives with a methoxy group at the C-6 position exhibited the best antiproliferative activity, while shifting it to the C-5 or C-7 position led to a significant loss in activity. nih.gov

Another successful approach involves creating hybrid molecules. A series of novel hybrids combining the benzofuran scaffold with an N-aryl piperazine (B1678402) moiety yielded compounds with both anti-inflammatory and potent anticancer activities. nih.gov Similarly, derivatives designed as inhibitors of Lysine-specific demethylase 1 (LSD1), an epigenetic target in cancer, have shown excellent inhibitory activity at nanomolar concentrations. organic-chemistry.org These studies demonstrate that strategic modifications can transform the basic benzofuranone skeleton into highly potent and selective drug candidates.

| Derivative Class | Target | Key Structural Modification | Reported Activity | Reference |

|---|---|---|---|---|

| Benzofuran-LSD1 Inhibitors | Lysine-specific demethylase 1 (LSD1) | Scaffold hopping and conformational restriction | IC50 = 0.065 μM (for compound 17i) | organic-chemistry.org |

| Trimethoxybenzoyl Benzofurans | Tubulin Polymerization | 3-dimethylamino-6-methoxy substitution | IC50 values of 48-75 nM against various cancer cell lines | nih.gov |

| Benzofuran-Piperazine Hybrids | NO generation (inflammation), Cancer cells | Hybridization with N-aryl piperazine | IC50 = 0.12 μM (A549 lung cancer) | nih.gov |

In-depth Mechanistic Studies of Biological Actions

Understanding the precise mechanism by which derivatives of this compound exert their biological effects is fundamental for their translation into clinical use. While the parent compound is primarily a synthetic building block, its derivatives have been shown to interact with a range of biological targets.

One well-studied mechanism is the inhibition of tubulin polymerization. Certain 2-(3,4,5-trimethoxybenzoyl) benzofuran derivatives bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics. nih.gov This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. Molecular docking studies have helped to visualize these interactions, revealing key hydrogen bonds that explain the high potency of specific isomers. nih.gov

Another important mechanism is the inhibition of epigenetic enzymes like LSD1. organic-chemistry.org LSD1 plays a crucial role in cancer by demethylating histone proteins, which affects gene expression. Novel benzofuran derivatives have been designed to act as potent LSD1 inhibitors, thereby suppressing the proliferation of tumor cells. These mechanistic insights are vital for optimizing drug design and identifying patient populations that are most likely to respond to treatment.

Exploration of New Therapeutic Areas

The structural versatility of the benzofuran-3(2H)-one core has led to its exploration across a wide spectrum of diseases, extending beyond its well-established role in oncology. nih.gov The inherent biological activity of the benzofuran nucleus makes it a privileged scaffold in drug discovery. scienceopen.comrsc.org

Natural and synthetic benzofuran derivatives have demonstrated a broad range of pharmacological properties, including:

Anticancer Activity : This remains the most extensively studied area, with derivatives showing efficacy against various cancer cell lines, including lung, gastric, and breast cancer. nih.govnih.gov

Anti-inflammatory Activity : Certain derivatives inhibit the production of inflammatory mediators like nitric oxide (NO), indicating potential for treating inflammatory conditions. nih.gov

Antimicrobial Activity : The benzofuran scaffold is found in natural products with antibacterial and antifungal properties, such as Cicerfuran. nih.govmdpi.com Synthetic derivatives are being developed to combat microbial infections.

Antiviral Activity : Research has pointed to the potential of benzofuran compounds as antiviral agents, including activity against the hepatitis C virus. nih.govrsc.org

Central Nervous System (CNS) Applications : The scaffold serves as a building block for compounds targeting the CNS, including selective serotonin (B10506) reuptake inhibitors and other neuromodulatory drugs. myskinrecipes.com

This diverse activity profile suggests that with further derivatization and screening, the this compound framework could yield novel treatments for a multitude of human diseases.

Development of Advanced Delivery Systems

The therapeutic efficacy of potent benzofuranone derivatives can be limited by factors such as poor water solubility, low bioavailability, and off-target toxicity. Advanced drug delivery systems (DDS) offer a promising strategy to overcome these challenges. nih.gov Nanotechnology-based carriers, or nanocarriers, are particularly well-suited for this purpose. researchgate.net

Various types of nanocarriers could be employed to enhance the delivery of these compounds:

Lipid-Based Nanoparticles : Liposomes and solid lipid nanoparticles (SLNs) can encapsulate hydrophobic drugs, improving their solubility and circulation time in the bloodstream. nih.govmdpi.com

Polymeric Nanoparticles : Biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA) can be formulated into nanoparticles that provide controlled and sustained release of the encapsulated drug. mdpi.com

Nano-emulsions : These systems are effective at solubilizing lipophilic drugs and can enhance their absorption and cellular uptake. mdpi.com